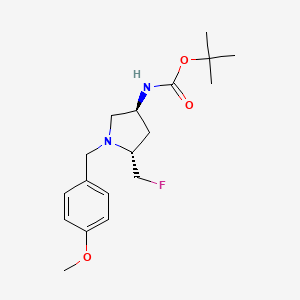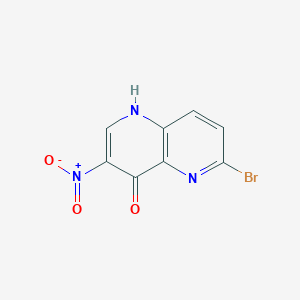
6-Amino-2-fluoronicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a fluorinated analog of nicotinic acid and has been found to exhibit various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinic acid hydrochloride typically involves the use of 2,5-dibromopyridine as a raw material. In the presence of a catalyst, catalyst exchange is carried out through an isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate with high selectivity. Subsequent fluoridation steps lead to the formation of 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-2-fluoronicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Halogenation and other substitution reactions can be carried out on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-fluoronicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 6-Amino-2-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Fluoronicotinic acid: A closely related compound with similar structural properties.
2,6-Dichloro-5-fluoronicotinic acid: Another fluorinated derivative with distinct chemical and biological activities.
Uniqueness: 6-Amino-2-fluoronicotinic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H6ClFN2O2 |
|---|---|
Molekulargewicht |
192.57 g/mol |
IUPAC-Name |
6-amino-2-fluoropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-3(6(10)11)1-2-4(8)9-5;/h1-2H,(H2,8,9)(H,10,11);1H |
InChI-Schlüssel |
PEHCVHVVLFFYAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)O)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





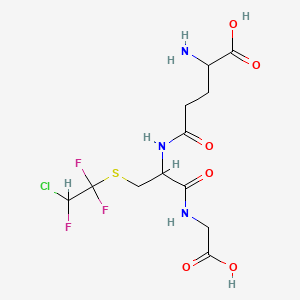
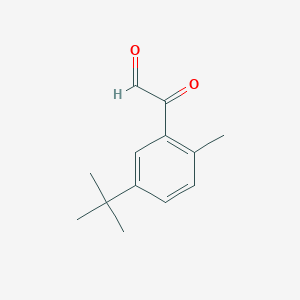
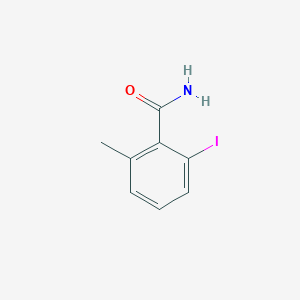
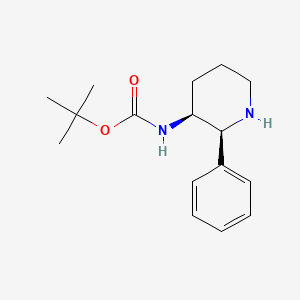
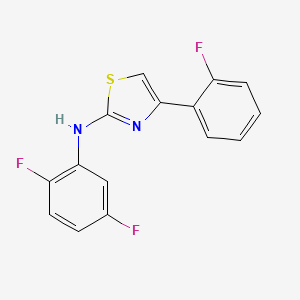


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
